3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide
Description
This sulfonamide derivative features a propane-1-sulfonamide backbone substituted with a benzo[d][1,3]dioxol-5-yloxy (piperonyloxy) group and a 4-chlorobenzyl amine moiety. The benzo[d][1,3]dioxole moiety is known for its electron-rich aromatic system, which may influence solubility and biological interactions, while the 4-chlorobenzyl group introduces steric and electronic effects due to the para-chloro substituent .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-[(4-chlorophenyl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c18-14-4-2-13(3-5-14)11-19-25(20,21)9-1-8-22-15-6-7-16-17(10-15)24-12-23-16/h2-7,10,19H,1,8-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHFHAAWMYVYSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide typically involves multiple steps. One common approach is to start with the benzo[d][1,3]dioxole moiety, which can be synthesized through the reaction of catechol with formaldehyde under acidic conditions to form piperonal. Piperonal can then be converted to the corresponding alcohol, which is further reacted with a sulfonyl chloride to introduce the sulfonamide group. The final step involves the reaction of the sulfonamide intermediate with 4-chlorobenzyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes and inhibit their activity. This can disrupt various biological pathways, leading to the observed biological effects. The benzo[d][1,3]dioxole moiety may also contribute to the compound’s activity by interacting with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with sulfonamides, benzodioxole-containing analogs, and related derivatives from the evidence.
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects: Electron-Donating vs. This could influence solubility and reactivity in biological systems. Steric Considerations: The para-chloro substituent may reduce steric hindrance compared to meta-substituted analogs (e.g., 3-methoxy), favoring planar conformations for intermolecular interactions.
Synthetic Methodologies: Sulfonamide Formation: The target compound likely involves coupling a propane-sulfonyl chloride with a benzodioxole-containing amine, analogous to methods in (Mitsunobu reaction for ether formation) and (HATU-mediated amidation). Yield and Purity: While direct yield data are unavailable, sulfonamide derivatives in and achieved yields of 65–78%, suggesting feasible synthesis for the target compound with optimized conditions .
Solubility: The benzodioxole moiety may enhance lipid solubility, while the sulfonamide group could improve aqueous solubility depending on pH.
Biological Activity
3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide (CAS No. 946213-72-5) is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including research findings, case studies, and relevant comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.8 g/mol. The compound features a benzo[d][1,3]dioxole moiety, a chlorobenzyl group, and a sulfonamide linkage which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClNO₅S |
| Molecular Weight | 383.8 g/mol |
| CAS Number | 946213-72-5 |
The mechanism of action for this compound involves its ability to mimic natural substrates due to the sulfonamide group, allowing it to bind to various enzymes and inhibit their activity. This can disrupt essential biological pathways, leading to antimicrobial or anticancer effects. The benzo[d][1,3]dioxole moiety may enhance hydrophobic interactions with protein targets, potentially increasing binding affinity.
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups often exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that related sulfonamides inhibit bacterial growth by interfering with folate synthesis pathways.
- Case Study : A study on similar sulfonamide derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable activity.
Anticancer Activity
Several studies have explored the anticancer potential of compounds with similar structural features:
- Mechanistic Insights : Compounds with benzo[d][1,3]dioxole structures have been shown to induce apoptosis in cancer cells through caspase activation.
- Research Findings : In a study involving various sulfonamide derivatives, some were found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with other compounds featuring similar moieties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Benzo[d][1,3]dioxole-5-ylmethanol | Benzo[d][1,3]dioxole moiety | Moderate antimicrobial properties |
| 4-Chloro-benzamide derivatives | Chlorobenzyl group | High potency as RET kinase inhibitors |
| Sulfanilamide | Simple sulfonamide structure | Established antimicrobial activity |
Q & A
Basic: What are the optimal synthetic routes for preparing 3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-chlorobenzyl)propane-1-sulfonamide, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Coupling of a sulfonamide precursor (e.g., propane-1-sulfonamide derivative) with 4-chlorobenzylamine via nucleophilic substitution.
- Step 2: Introduction of the benzo[d][1,3]dioxol-5-yloxy group using a Mitsunobu reaction (e.g., with benzo[d][1,3]dioxol-5-ol, triphenylphosphine, and diethyl azodicarboxylate) .
- Intermediates Characterization:
- NMR Spectroscopy: and NMR confirm regioselectivity and bond formation.
- HRMS: Validates molecular weight and purity.
- HPLC: Ensures >95% purity post-purification .
Advanced: How can contradictory yields in Mitsunobu reactions for this compound be resolved during scale-up?
Methodological Answer:
Contradictions often arise from solvent polarity, reagent stoichiometry, or temperature. To optimize:
- Solvent Screening: Test polar aprotic solvents (e.g., THF vs. DCM) to stabilize intermediates.
- Reagent Ratios: Adjust triphenylphosphine and DEAD stoichiometry (e.g., 1.2–1.5 equivalents) to mitigate side reactions.
- Temperature Control: Maintain 0–5°C during reagent addition to suppress exothermic side reactions .
- In-situ Monitoring: Use TLC or LC-MS to track reaction progress and adjust conditions dynamically.
Basic: What analytical techniques are critical for confirming the structural integrity of this sulfonamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- NMR identifies aromatic protons (δ 6.8–7.4 ppm) and sulfonamide NH (δ 8.1–8.3 ppm).
- NMR confirms sulfonamide sulfur connectivity (C-SO at ~55 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm error ensures molecular formula accuracy.
- Infrared Spectroscopy (IR): Sulfonamide S=O stretches (1150–1350 cm) and C-O-C ether bands (1200–1250 cm) .
Advanced: How can researchers design experiments to assess the compound’s biological activity, given structural analogs?
Methodological Answer:
- Target Selection: Prioritize enzymes inhibited by sulfonamides (e.g., carbonic anhydrase, metalloproteases) based on structural analogs .
- In vitro Assays:
- Enzyme Inhibition: Use fluorogenic substrates and IC determination.
- Cellular Uptake: Radiolabel the compound (e.g., ) or use fluorescent tags.
- Structure-Activity Relationships (SAR): Modify the 4-chlorobenzyl or dioxolane groups and compare activity trends .
Basic: What are the key stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent dioxolane ring photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid sulfonamide hydrolysis.
- Temperature: Long-term storage at –20°C in inert atmosphere (argon) minimizes oxidative decomposition .
Advanced: How can computational methods predict the environmental impact of this compound?
Methodological Answer:
- QSAR Modeling: Use tools like EPI Suite to estimate biodegradability (e.g., BIOWIN scores) and bioaccumulation potential (log P) .
- Degradation Pathways: Simulate hydrolysis (pH-dependent) and photolysis using Gaussian-based DFT calculations.
- Ecotoxicity: Cross-reference with PubChem data for structurally similar sulfonamides to predict LC in aquatic models .
Basic: What are common side reactions during sulfonamide formation, and how are they mitigated?
Methodological Answer:
- Side Reactions:
- Over-sulfonation: Occurs with excess sulfonyl chloride.
- Amine Oxidation: In acidic conditions.
- Mitigation Strategies:
- Controlled Reagent Addition: Add sulfonyl chloride dropwise at 0°C.
- Base Selection: Use pyridine or triethylamine to neutralize HCl and stabilize intermediates .
Advanced: What strategies resolve crystallographic ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELX or OLEX2.
- Density Functional Theory (DFT): Compare experimental bond lengths/angles with optimized geometries to validate crystallographic data .
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain packing motifs .
Basic: How is the purity of the final compound validated for pharmacological studies?
Methodological Answer:
- Chromatography:
- HPLC: Use C18 columns with UV detection (λ = 254 nm); retention time consistency confirms purity.
- GC-MS: Detects volatile impurities (e.g., residual solvents).
- Elemental Analysis: Carbon, hydrogen, nitrogen (CHN) analysis within ±0.4% of theoretical values .
Advanced: What mechanistic insights guide the optimization of sulfonamide bioactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). Focus on key interactions:
- Sulfonamide S=O with Zn in metalloenzymes.
- Chlorobenzyl group hydrophobicity in pocket occupancy .
- Free Energy Perturbation (FEP): Quantify binding affinity changes upon substituent modification (e.g., replacing dioxolane with furan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
